molecular formula C28H54O9 B12758546 [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate

[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate

Cat. No.: B12758546
M. Wt: 534.7 g/mol
InChI Key: LSYWHBAFFAALPI-UHFFFAOYSA-N
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Description

[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the formation of ester bonds and the introduction of hydroxyl groups. Common reagents used in these reactions include alcohols, carboxylic acids, and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester linkages can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester linkages can produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications due to their ability to interact with biological molecules and modulate biochemical pathways.

Industry

In industrial applications, this compound can be used as an additive in formulations requiring specific chemical properties, such as lubricants or surfactants.

Mechanism of Action

The mechanism of action of [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate involves its interaction with molecular targets through its hydroxyl and ester groups. These interactions can lead to the modulation of enzymatic activities and biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Glycerol Esters: Compounds like glycerol monostearate share similar structural features with multiple hydroxyl groups and ester linkages.

    Polyols: Compounds such as sorbitol and xylitol have multiple hydroxyl groups but lack the ester linkages present in [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate.

Uniqueness

The uniqueness of this compound lies in its combination of hydroxyl and ester groups, which provide a versatile platform for various chemical reactions and applications. This structural complexity allows for a wide range of interactions and functionalities that are not present in simpler compounds.

Properties

Molecular Formula

C28H54O9

Molecular Weight

534.7 g/mol

IUPAC Name

[2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate

InChI

InChI=1S/C28H54O9/c1-3-5-7-9-10-12-14-16-26(34)37-24-28(20-32,22-35-21-27(17-29,18-30)19-31)23-36-25(33)15-13-11-8-6-4-2/h29-32H,3-24H2,1-2H3

InChI Key

LSYWHBAFFAALPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)CO)COC(=O)CCCCCCC

Origin of Product

United States

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